molecular formula C15H12FN5O B3412493 4-fluoro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide CAS No. 933010-62-9

4-fluoro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide

Cat. No.: B3412493
CAS No.: 933010-62-9
M. Wt: 297.29 g/mol
InChI Key: UONZOEHOXZCKPP-UHFFFAOYSA-N
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Description

4-Fluoro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide is a synthetic compound featuring a tetrazole core substituted with a phenyl group at the N1 position and a fluorinated benzamide moiety linked via a methylene bridge.

Properties

IUPAC Name

4-fluoro-N-[(1-phenyltetrazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O/c16-12-8-6-11(7-9-12)15(22)17-10-14-18-19-20-21(14)13-4-2-1-3-5-13/h1-9H,10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONZOEHOXZCKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting phenylhydrazine with sodium azide under acidic conditions.

    Coupling Reaction: The tetrazole derivative is then coupled with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-fluoro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and tetrazole ring can enhance binding affinity and specificity, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The target compound shares a tetrazole-benzamide scaffold with several analogs, but key differences in substituents dictate physicochemical and biological properties.

Table 1: Structural and Physical Property Comparison
Compound Name Tetrazole Substituent Benzamide Substituent Melting Point (°C) Key Functional Groups Biological Activity Reference
4-Fluoro-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]benzamide 1-Phenyl 4-Fluoro Not reported Benzamide, Fluorine Unknown N/A
6h () 1-Cyclohexyl 4-(Hydroxycarbamoyl) 117 Hydroxamic acid HDAC inhibition
6i () 1-Benzyl 4-(Hydroxycarbamoyl) 108 Hydroxamic acid HDAC inhibition
II-5b () 1-Benzyl Methyl benzoate 155–160 Ester HDAC isoform selectivity
II-6a () 1-tert-Butyl 4-(Hydroxycarbamoyl) Not reported Hydroxamic acid HDAC6 selectivity
Key Observations:

Aromatic substituents (e.g., benzyl in 6i, phenyl in the target compound) may enhance π-π stacking interactions in biological targets .

Benzamide Modifications :

  • Hydroxamic acid groups (e.g., 6h, 6i, II-6a) are critical for HDAC inhibition due to zinc-binding capacity, which the target compound lacks .
  • The 4-fluoro group in the target compound likely improves lipophilicity and membrane permeability compared to polar substituents (e.g., hydroxycarbamoyl).

Physical Properties :

  • Melting points correlate with crystallinity and purity. Hydrochloride salts (e.g., II-5b) exhibit higher melting points due to ionic interactions .
Table 2: Spectral Data Highlights
Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals) ¹³C NMR (Carbonyl Signal, ppm) Reference
Target Compound ~1680 (predicted) δ 8.0–7.5 (aromatic H), δ 4.5 (CH₂) ~165 (amide carbonyl) N/A
6h () 1663–1682 δ 10.2 (NH), δ 1.2–1.8 (cyclohexyl) 167.5
II-5b () 1749 (ester C=O) δ 3.8 (OCH₃), δ 7.3–7.6 (aromatic H) 172.1
  • Synthesis : The target compound may be synthesized via methods analogous to and , such as Ugi multicomponent reactions using benzaldehyde derivatives and isocyanides .

Biological Activity

4-fluoro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide is a synthetic compound characterized by a benzamide core with a fluoro substituent and a tetrazole ring. This unique structure enhances its potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

The compound has the following chemical identifiers:

  • IUPAC Name : 4-fluoro-N-[(1-phenyltetrazol-5-yl)methyl]benzamide
  • Molecular Formula : C15H12FN5O
  • CAS Number : 933010-62-9

The biological activity of 4-fluoro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluoro group and the tetrazole ring enhance its binding affinity and specificity, thereby modulating various biological pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have demonstrated that compounds containing tetrazole rings can inhibit the proliferation of cancer cells. For instance:

  • Cell Lines Tested : HepG2 (liver cancer) and HeLa (cervical cancer).
  • Inhibition Rates : The compound showed significant inhibition with mean growth percentages of 54.25% for HepG2 and 38.44% for HeLa cells .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 4-fluoro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide. Modifications to the tetrazole or benzamide moieties can lead to variations in potency and selectivity against different biological targets.

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Tetrazole Derivatives : Research on related tetrazole-containing compounds revealed that they can act as effective inhibitors in various cancer models. For example, derivatives with specific substitutions exhibited enhanced cytotoxicity against multiple cancer cell lines .
  • In Vivo Studies : In preclinical studies involving animal models, compounds with similar structures have been observed to show low systemic exposure but significant local efficacy against tumors .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of 4-fluoro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide:

Compound NameStructureBiological ActivityNotes
4-FluorobenzamideBenzamideModerate anticancerLacks tetrazole ring
5-Pheyl-TetrazoleTetrazoleHigh anticancer activityNo benzamide core
4-Fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamideBenzamide + TetrazoleExperimentalSimilar structure with different substitution pattern

Q & A

Advanced Research Question

  • SHELXL Refinement : Use high-resolution X-ray diffraction data to refine bond lengths and angles, particularly for the tetrazole-benzamide linkage. SHELXL’s robust algorithms handle twinning or disorder in the phenyl ring .
  • Mercury Visualization :
    • Analyze packing motifs (e.g., π-π stacking between benzamide and tetrazole rings).
    • Compare void spaces to assess solubility or stability .
      Example : A related sulfonamide-tetrazole analog showed intermolecular hydrogen bonding (N–H···O) critical for crystal stability .

What structure-activity relationship (SAR) strategies enhance bioactivity?

Advanced Research Question

  • Functional Group Modifications :
    • Replace 4-fluoro with nitro (: nitro groups enhance antibacterial activity via electron-withdrawing effects) .
    • Introduce substituents on the phenyl ring (e.g., methyl or methoxy) to improve lipophilicity and target binding .
  • Tetrazole Substitution : Replace 1-phenyl with cyclohexyl (: increased HDAC inhibition in analogs) .
    Data Table :
ModificationBiological Activity ChangeReference
4-Fluoro → 4-Nitro↑ Antibacterial potency
Tetrazole → Triazole↓ Metabolic stability

How can contradictions in reported biological activity data be resolved?

Advanced Research Question
Discrepancies often arise from:

  • Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or enzyme isoforms (e.g., HDAC6 vs. HDAC1) .
  • Solubility Issues : Poor aqueous solubility may lead to false negatives. Use DMSO co-solvents ≤0.1% and confirm compound stability via HPLC .
    Case Study : A sulfonamide-tetrazole analog showed conflicting MIC values against E. coli; retesting under standardized CLSI guidelines resolved discrepancies .

What experimental designs assess metabolic pathway interference?

Q. Methodological Focus

  • Enzyme Inhibition Assays :
    • In Vitro : Incubate with target enzymes (e.g., dihydrofolate reductase) and monitor NADPH consumption via UV-Vis .
    • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG, Kd) for tetrazole-enzyme interactions .
  • Metabolomics : Use LC-MS to track downstream metabolite changes in bacterial cultures treated with the compound .

How can computational methods guide the design of derivatives with improved pharmacokinetics?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to predict binding poses with targets (e.g., HDAC active sites). A 4-fluoro analog showed stronger hydrogen bonding vs. chloro-substituted derivatives .
  • ADMET Prediction : SwissADME to optimize logP (target: 2–3) and reduce CYP450 inhibition risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-fluoro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide

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